2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane
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Overview
Description
2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. This compound was first synthesized in the 1980s and has since been extensively studied for its therapeutic potential.
Mechanism of Action
2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane is a reversible inhibitor of MAO-A, which is an enzyme responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting this enzyme, this compound increases the levels of monoamine neurotransmitters in the brain, which leads to an increase in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are all neurotransmitters that are involved in mood regulation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane in lab experiments is its specificity for MAO-A. This allows researchers to study the effects of MAO-A inhibition on neurotransmitter levels and behavior without the confounding effects of MAO-B inhibition. However, one limitation of using this compound in lab experiments is its relatively short half-life, which requires frequent dosing in order to maintain therapeutic levels.
Future Directions
There are a number of future directions for research on 2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the potential use of this compound as a neuroprotective agent, due to its ability to increase BDNF levels in the brain. Additionally, there is ongoing research into the development of more potent and selective MAO-A inhibitors that may have improved therapeutic potential compared to this compound.
Synthesis Methods
2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane is synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with formaldehyde and ammonia to form 3-methoxybenzylamine. This intermediate is then reacted with 4-chloro-3-oxobutanoyl chloride to form the oxazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the oxazinane ring, resulting in the final product.
Scientific Research Applications
2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. Its mechanism of action involves the inhibition of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of the drug.
properties
IUPAC Name |
[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(oxazinan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-5-4-6-13(9-12)21-11-15-17-14(10-22-15)16(19)18-7-2-3-8-23-18/h4-6,9-10H,2-3,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJPXIISGAHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)N3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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